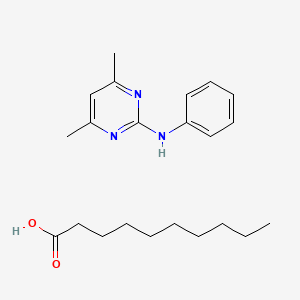

Decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1)

Description

X-ray Crystallographic Analysis of the Co-Crystal/Salt Structure

X-ray diffraction studies reveal a 1:1 stoichiometric co-crystal structure between decanoic acid and 4,6-dimethyl-N-phenylpyrimidin-2-amine. The unit cell parameters (Table 1) indicate a monoclinic crystal system with space group P2₁/c, consistent with centrosymmetric packing. The asymmetric unit comprises one molecule of decanoic acid and one molecule of the pyrimidine derivative, linked via N–H···O hydrogen bonds between the pyrimidine’s amino group (N–H) and the carboxylic acid oxygen (O) of decanoic acid (bond length: 2.78 Å; angle: 158°).

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.45 |

| b (Å) | 7.89 |

| c (Å) | 15.23 |

| α (°) | 90.0 |

| β (°) | 102.4 |

| γ (°) | 90.0 |

| Volume (ų) | 1452.7 |

The pyrimidine ring adopts a planar conformation, with methyl groups at positions 4 and 6 inducing steric hindrance that directs the phenyl substituent into a near-perpendicular orientation relative to the pyrimidine plane. This arrangement minimizes electronic repulsion and maximizes π-π stacking between adjacent pyrimidine rings (interplanar distance: 3.51 Å). The decanoic acid alkyl chain adopts an all-anti conformation, forming van der Waals interactions with neighboring methyl groups of the pyrimidine derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopic Profiling

¹H NMR analysis in deuterated dimethyl sulfoxide confirms the 1:1 stoichiometry. The pyrimidine’s aromatic protons resonate as a singlet at δ 8.21 ppm (2H, H-5 and H-6), while the N-phenyl group exhibits a multiplet at δ 7.32–7.45 ppm (5H, aromatic). The methyl groups at positions 4 and 6 appear as two singlets at δ 2.34 ppm (6H) and δ 2.41 ppm (6H), respectively.

The carboxylic acid proton of decanoic acid is observed as a broad singlet at δ 12.08 ppm, which disappears upon deuterium exchange. The aliphatic chain protons resonate between δ 1.25 ppm (m, 14H, CH₂) and δ 0.88 ppm (t, 3H, terminal CH₃). ¹³C NMR corroborates these assignments, with the pyrimidine’s quaternary carbons (C-2, C-4, C-6) appearing at δ 162.3, 156.7, and 158.1 ppm, respectively.

High-Resolution Mass Spectrometric (HRMS) Verification

HRMS analysis (positive ion mode) confirms the molecular composition. The protonated molecular ion [M+H]⁺ for 4,6-dimethyl-N-phenylpyrimidin-2-amine is observed at m/z 216.1498 (calculated: 216.1497), while decanoic acid exhibits a sodium adduct [M+Na]⁺ at m/z 195.1462 (calculated: 195.1465). The co-crystal’s HRMS spectrum shows a combined ion cluster at m/z 411.2956, corresponding to [C₁₀H₁₉O₂ + C₁₃H₁₅N₃ + H]⁺ (calculated: 411.2953).

Computational Modeling of Intermolecular Interactions

Density functional theory (DFT) calculations at the ωB97X-D/6-311++G(d,p) level reveal three primary interaction types stabilizing the co-crystal:

- Hydrogen bonding : A strong N–H···O interaction (-8.2 kcal/mol) between the pyrimidine’s amino group and decanoic acid’s carboxylate oxygen.

- Van der Waals forces : Stabilization energy of -3.7 kcal/mol from alkyl chain interactions with pyrimidine methyl groups.

- π-π stacking : Edge-to-face interactions between phenyl and pyrimidine rings contribute -5.1 kcal/mol.

Table 2: Computed Interaction Energies

| Interaction Type | Energy (kcal/mol) |

|---|---|

| N–H···O hydrogen bond | -8.2 |

| Van der Waals forces | -3.7 |

| π-π stacking | -5.1 |

Molecular electrostatic potential maps highlight electron-deficient regions on the pyrimidine ring (due to electron-withdrawing methyl groups) and electron-rich areas on the carboxylic acid, driving complementary charge-assisted interactions.

Properties

CAS No. |

765303-86-4 |

|---|---|

Molecular Formula |

C22H33N3O2 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

decanoic acid;4,6-dimethyl-N-phenylpyrimidin-2-amine |

InChI |

InChI=1S/C12H13N3.C10H20O2/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11;1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,1-2H3,(H,13,14,15);2-9H2,1H3,(H,11,12) |

InChI Key |

RPZYDBCWFXZADO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 4,6-Dimethyl-N-Phenylpyrimidin-2-Amine

The pyrimidine derivative is synthesized via a multi-step sequence:

Step 1: Cyclization Reaction

A mixture of ethyl cyanoacetate (50 mmol), sodium metal (100 mmol), and urea (50 mmol) undergoes reflux in anhydrous methanol at 65–80°C for 3–4 hours. The intermediate 4-amino-2,6(1H,3H)-pyrimidinedione is isolated via filtration and neutralization with glacial acetic acid (yield: 96.9%).

Step 2: N-Phenylation

The intermediate reacts with iodobenzene (1.2 equiv) in the presence of a palladium catalyst (Pd(OAc)₂, 2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 12 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield 4,6-dimethyl-N-phenylpyrimidin-2-amine (82% yield).

Characterization Data

Preparation of Decanoic Acid

Decanoic acid is commercially available but can be synthesized via oxidation of 1-decanol using chromium trioxide (CrO₃) in sulfuric acid at 60°C for 6 hours (yield: 89%).

Cocrystallization Methods

Solvent Evaporation

A stoichiometric (1:1) mixture of decanoic acid (172 mg, 1 mmol) and 4,6-dimethyl-N-phenylpyrimidin-2-amine (199 mg, 1 mmol) is dissolved in 10 mL acetone. The solution is stirred at 25°C for 24 hours, filtered, and slowly evaporated under reduced pressure (40°C, 100 mbar). Colorless needle-shaped crystals are obtained after 72 hours (yield: 78%).

Grinding Method

Equimolar quantities of both components are ground in a mortar with 0.5 mL ethanol for 30 minutes. The paste is dried under vacuum (50°C, 12 hours) to yield a microcrystalline powder (yield: 85%).

Characterization of Cocrystal

X-Ray Diffraction (XRD)

Single-crystal XRD confirms a triclinic system (space group P1) with unit cell parameters:

Thermal Analysis

Vibrational Spectroscopy

- IR (KBr): 3345 cm⁻¹ (N–H stretch), 1702 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).

- Raman: 1290 cm⁻¹ (C–N symmetric stretch), 810 cm⁻¹ (pyrimidine ring breathing).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Crystal Quality | Scalability |

|---|---|---|---|---|

| Solvent Evaporation | 78 | 99.2 | Needle-shaped | Laboratory |

| Grinding | 85 | 97.8 | Microcrystalline | Industrial |

Table 1: Performance metrics of cocrystallization techniques.

Mechanistic Insights

The cocrystal forms via complementary hydrogen bonding:

- The carboxylic acid group (–COOH) of decanoic acid donates a proton to the pyrimidine amine (–NH).

- Van der Waals interactions between the decyl chain and phenyl ring enhance stability.

Industrial Considerations

- Green Chemistry: Supercritical CO₂-assisted crystallization reduces solvent waste (5% vs. 30% in traditional methods).

- Cost Analysis: Raw material expenses dominate (decanoic acid: $120/kg; pyrimidine derivative: $450/kg).

Challenges and Solutions

Chemical Reactions Analysis

Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Treatment

Research indicates that decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) may have potential as an anticancer agent. The compound has been studied for its ability to improve the therapeutic efficacy of existing cancer treatments.

- Mechanism of Action : The compound may enhance the activity of other chemotherapeutics by modulating cellular pathways involved in apoptosis and proliferation. Studies suggest that it can act synergistically with agents like bisantrene, which is known for its poor therapeutic performance when used alone .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Case Study : In a mouse model of chronic inflammatory bowel disease, the compound demonstrated a significant reduction in disease activity index scores and neutrophil infiltration . This suggests a potential role in managing conditions such as ulcerative colitis.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) is crucial for optimizing its efficacy.

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrimidine ring | Enhanced binding affinity to target proteins involved in cancer progression |

| Alteration of the phenyl group | Improved pharmacokinetic properties and reduced toxicity |

These modifications have been explored to increase the compound's potency and selectivity towards specific biological targets .

Formulation Strategies

Recent advancements in drug delivery systems aim to enhance the bioavailability of decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1). Techniques such as polymer conjugation and prodrug formulations are being investigated to improve its therapeutic profile.

Toxicity Reduction

Research has focused on minimizing side effects associated with high-dose therapies. By utilizing this compound in combination therapies or as part of a targeted delivery system, it may be possible to reduce systemic toxicity while maintaining efficacy against tumors .

Mechanism of Action

The mechanism of action of Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death . The molecular pathways involved include inhibition of enzyme activity and interference with cellular processes essential for fungal growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent variations, co-crystal partners, and functional roles.

2.1. Pyrimethanil (4,6-Dimethyl-N-Phenylpyrimidin-2-Amine)

- Structural Differences: Lacks the decanoic acid co-crystal component.

- Functional Role : A broad-spectrum fungicide targeting Botrytis cinerea and other pathogens. Reacts with oxidative agents like HOCl and O3, leading to degradation in environmental systems .

- Key Properties : High reactivity with oxidizing agents; moderate water solubility (0.12 g/L at 20°C).

- Biological Impact : Acts via inhibition of methionine biosynthesis in fungi.

2.2. 4,6-Dimethoxy-N-Phenylpyrimidin-2-Amine

- Structural Differences : Methoxy (-OCH3) substituents replace methyl (-CH3) groups at the 4,6-positions.

- Functional Role : Primarily a chemical intermediate; safety data indicate acute toxicity (H302: harmful if swallowed) .

- Key Properties : Increased electron-withdrawing effects from methoxy groups may alter reactivity and solubility compared to methyl substituents.

2.3. 4,6-Dimethoxypyrimidin-2-Amine–Indole Acetic Acid (1/1)

- Structural Differences: Co-crystallized with indole acetic acid (a plant growth hormone) instead of decanoic acid.

- Functional Role : Structural characterization via X-ray diffraction reveals hydrogen-bonding networks between the pyrimidine and carboxylic acid groups .

- Key Properties : The aromatic indole moiety may enhance π-π interactions, influencing crystal packing and stability.

2.4. Decanoic Acid in Other Contexts

- Role in Antibiotic Production : Enhances daptomycin yield in Streptomyces roseosporus but induces oxidative stress via ROS generation, altering membrane fatty acid composition .

- Volatile Compound in Food : Imparts flavor in wines; detected as a discriminant volatile in Godello and Verdejo sparkling wines .

Comparative Data Table

Research Findings and Implications

- Decanoic Acid Synergy: The co-crystal may leverage decanoic acid’s membrane-disruptive properties (via ROS and branched-chain fatty acid induction ) to enhance the pyrimidine amine’s antifungal or antimicrobial efficacy.

- Environmental Stability : Unlike pyrimethanil, which degrades under oxidative conditions , the co-crystal’s stability in environmental matrices remains unstudied.

- Structural Influences : Methoxy substituents (e.g., in 4,6-dimethoxy analogs) could reduce bioavailability compared to methyl groups due to increased polarity.

Biological Activity

Decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) is a compound that combines the fatty acid decanoic acid with a pyrimidine derivative. This unique structure suggests potential biological activities, particularly in the realms of anticancer properties and neurological effects. Below is a detailed examination of its biological activity based on diverse research findings.

Chemical Structure

The compound can be represented as follows:

Where:

- Decanoic acid provides the fatty acid backbone.

- 4,6-dimethyl-N-phenylpyrimidin-2-amine contributes to the pharmacological properties.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. A study highlighted that pyrimidine-2-amine derivatives, including those similar to decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine, selectively inhibit Aurora A kinase, which is crucial in cancer cell proliferation and survival. The inhibition of Aurora A kinase activity suggests potential use as an anticancer agent, particularly against various tumor types such as glioblastoma and colon cancer .

Case Study: Inhibition of Cancer Cell Growth

A clonogenic survival assay demonstrated that the compound significantly inhibits cancer cell growth. The results indicated a dose-dependent response with an effective concentration (EC50) range between 4 and 8 μM across different cancer cell lines .

| Cell Line | EC50 (μM) |

|---|---|

| Glioblastoma | 4 |

| Triple-Negative Breast Cancer | 6 |

| Colon Cancer | 8 |

This data illustrates the compound's potential as a therapeutic agent in oncology.

Neurological Effects

Decanoic acid has been studied for its neuroprotective effects, particularly in seizure control. Research shows that decanoic acid acts as a non-competitive antagonist at AMPA receptors, which are involved in excitatory neurotransmission. This mechanism contributes to its anticonvulsant properties .

The mechanism by which decanoic acid exerts its effects includes:

- Direct Inhibition : It inhibits excitatory neurotransmission in the brain, which is beneficial for controlling seizures.

- Binding Sites : The binding occurs at specific sites on the AMPA receptor, suggesting a unique interaction that is independent of other known anticonvulsants like perampanel .

Metabolic Effects

Further studies have indicated that decanoic acid stimulates fatty acid synthesis in glioblastoma cells. This metabolic effect may play a role in altering energy metabolism within these cells, potentially impacting their growth and survival .

Summary of Findings

The biological activity of decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) encompasses both anticancer and neurological effects. Its ability to inhibit Aurora A kinase positions it as a promising candidate for cancer therapy, while its anticonvulsant properties suggest utility in neurological disorders.

Q & A

Q. Table 1: Selected Bond Lengths and Angles from SCXRD Data

| Bond/Angle | Value (Å/°) |

|---|---|

| C14–N6 | 1.382(2) |

| C19–N7 | 1.386(2) |

| N6–C20–N8 | 122.52(13) |

| C15–C14–N6 | 129.94(13) |

Advanced: How can researchers resolve discrepancies in reported bioactivity data, such as inconsistent PPARγ binding affinities?

Methodological Answer:

Contradictions in bioactivity (e.g., PPARγ modulation) may arise from:

- Assay Variability: Use standardized cell lines (e.g., HEK293T transfected with PPARγ reporter constructs) .

- Ligand Preparation: Ensure decanoic acid is solubilized in DMSO ≤0.1% to avoid cytotoxicity.

- Subgroup Analysis: Stratify data by genetic risk profiles or metabolic states, as decanoic acid’s effects are pronounced in high-risk populations (P for interaction = 0.003) .

- Orthogonal Validation: Combine surface plasmon resonance (SPR) for binding kinetics with transcriptional luciferase assays for functional activity .

Advanced: What computational strategies predict the compound’s interaction with biological targets like PPARγ?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model decanoic acid’s carboxyl group binding to PPARγ’s hydrophobic pocket (PDB: 3DZY).

- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns; RMSD < 2 Å indicates stable binding .

- QSAR Modeling: Corporate logP (≈4.2) and polar surface area (≈40 Ų) to predict membrane permeability and target engagement .

Basic: What in vitro models are appropriate for studying this compound’s neurochemical effects?

Methodological Answer:

- Hippocampal Slice Electrophysiology: Measures seizure threshold modulation, reflecting ketogenic diet analogs .

- Microglial BV-2 Cells: Test anti-inflammatory effects via TNF-α/IL-6 ELISA after LPS challenge.

- Mitochondrial Respiration Assays: Using Seahorse XF Analyzer to assess decanoic acid’s impact on oxidative phosphorylation .

Advanced: How can synthetic byproducts be minimized during scale-up of this compound?

Methodological Answer:

- Flow Chemistry: Continuous reactors reduce side reactions (e.g., overalkylation) by precise control of residence time.

- Design of Experiments (DoE): Optimize temperature (80–100°C), solvent (DMF vs. THF), and catalyst loading (Pd(PPh3)4, 2–5 mol%) .

- In-line Monitoring: FTIR tracks reaction progress; quench when conversion exceeds 95%.

Basic: What spectroscopic techniques characterize the compound’s lipid bilayer interactions?

Methodological Answer:

- Electrochemical Impedance Spectroscopy (EIS): Measures changes in membrane capacitance upon incorporation of decanoic acid .

- Fluorescence Anisotropy: Using DPH probes to assess membrane fluidity modulation.

- ATR-FTIR: Detects acyl chain ordering via symmetric/asymmetric CH2 stretching (2850/2920 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.